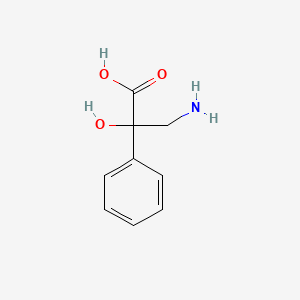
3-Amino-2-hydroxy-2-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-2-hydroxy-2-phenylpropanoic acid” is also known as Tropic acid, which is a chemical with a condensed structural formula HOCH2CHPhCOOH . It is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine . This compound belongs to the class of organic compounds known as phenylpropanoic acids .
Synthesis Analysis
The synthesis of this compound involves optical resolution by preferential crystallization . It has been used in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid . Another method involves using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO3 . It is a chiral substance, existing as either a racemic mixture or as a single enantiomer .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the chemical synthesis of atropine and hyoscyamine . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has a molar refractivity of 47.0±0.3 cm3, and a molar volume of 135.7±3.0 cm3 .科学的研究の応用
HVA has been widely studied for its potential therapeutic applications. It has been found to reduce the symptoms of Parkinson’s disease, reduce the risk of stroke, and improve cognitive function. It has also been studied for its potential role in the treatment of depression, anxiety, and addiction.
In addition to its therapeutic applications, HVA has also been studied for its role in the regulation of dopamine levels in the brain. It has been found to be a major metabolite of dopamine, and its levels can be used to monitor the levels of dopamine in the brain.
作用機序
Target of Action
The primary target of 3-Amino-2-hydroxy-2-phenylpropanoic acid is Aminopeptidase N (APN/CD13) . APN/CD13 is a type II membrane-bound ectopeptidase that plays a critical role in tumor invasion, metastasis, and tumor angiogenesis .
Mode of Action
This compound interacts with APN/CD13, inhibiting its activity . The compound has shown potent inhibitory activity against APN, with an IC50 value of 1.26 ± 0.01 μM, which is better than that of bestatin .
Biochemical Pathways
It’s known that apn/cd13, the target of this compound, is involved in the metabolism of various peptides and plays a role in several biological processes, including cell proliferation, differentiation, and angiogenesis .
Result of Action
The inhibition of APN/CD13 by this compound can potentially affect tumor invasion, metastasis, and angiogenesis . This suggests that the compound could have potential applications in anti-cancer therapies .
実験室実験の利点と制限
HVA has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. Additionally, it is relatively stable and has a long shelf life, making it suitable for long-term storage.
One of the main limitations of HVA is its low concentration in biological samples, which makes it difficult to measure accurately. Additionally, it is sensitive to light and temperature, making it difficult to work with in certain laboratory conditions.
将来の方向性
The potential therapeutic applications of HVA are still being explored. One of the main areas of research is its role in the treatment of Parkinson’s disease. Additionally, its role in the regulation of dopamine levels in the brain is still being studied. Other potential future directions include its potential role in the treatment of depression, anxiety, and addiction, as well as its potential anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Additionally, further research is needed to understand the exact mechanism of action of HVA and to develop more effective ways to measure its concentration in biological samples.
合成法
HVA can be synthesized through various methods, including the decarboxylation of DOPA, the oxidation of dopamine, and the reaction of phenylacetic acid with ammonia. The most common method is the decarboxylation of DOPA, which is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). This reaction produces HVA and CO2, with the latter being released into the atmosphere. The reaction is shown below:
DOPA → HVA + CO2
Safety and Hazards
特性
IUPAC Name |
3-amino-2-hydroxy-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOIJVCLBQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
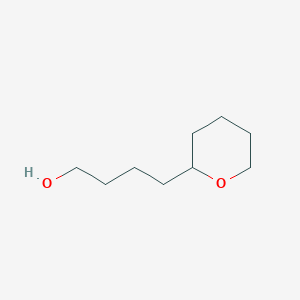
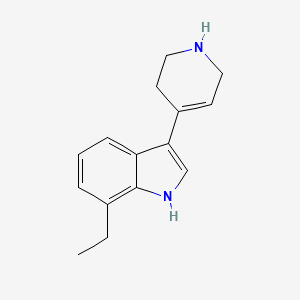
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
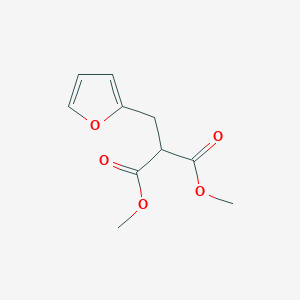
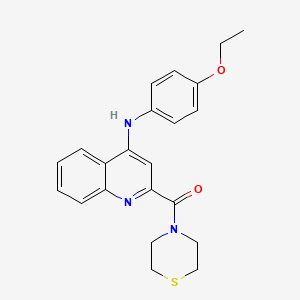
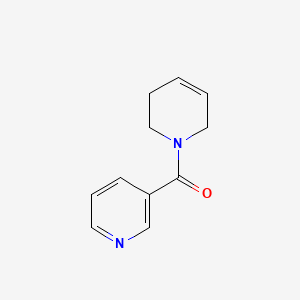
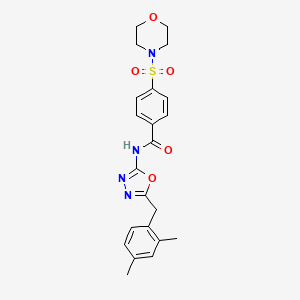
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)
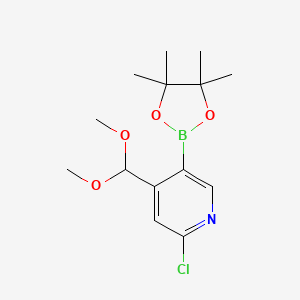
![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)
